Reactivity Advantage of Bromoacetamide over Chloroacetamide for Nucleophilic Substitution
As a synthetic intermediate, the bromoacetamide group in 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide provides a superior leaving group for nucleophilic substitution reactions compared to its chloroacetamide analog . This is a fundamental principle in organic chemistry where the weaker C-Br bond leads to faster reaction rates and higher yields under milder conditions, crucial for the efficient construction of compound libraries.
| Evidence Dimension | Leaving group ability |
|---|---|
| Target Compound Data | Bromine atom as a leaving group |
| Comparator Or Baseline | Chlorine atom as a leaving group (as in N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide [1]) |
| Quantified Difference | Bromine is a qualitatively better leaving group than chlorine due to a weaker carbon-halogen bond. |
| Conditions | Nucleophilic substitution reactions (e.g., with amines, thiols) in polar aprotic solvents like DMF . |
Why This Matters
For procurement, selecting the bromo derivative over the chloro derivative can lead to more efficient and higher-yielding downstream synthesis, saving time and resources in research and development workflows.
- [1] Elmongy, E. I., et al. 'In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.' Pharmaceuticals, vol. 15, no. 2, 2022, p. 170. View Source
